4,5,7-Triphenyl-1,3-dihydroisobenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
61051-02-3 |
|---|---|
Molecular Formula |
C26H20O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4,5,7-triphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C26H20O/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)26(21-14-8-3-9-15-21)25-18-27-17-24(22)25/h1-16H,17-18H2 |
InChI Key |
WTCNLFVSJWVBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C(=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. It provides granular information about the chemical environment of individual atoms, enabling the mapping of the molecular structure.
Detailed Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Environments
Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For 4,5,7-Triphenyl-1,3-dihydroisobenzofuran, the spectrum is expected to show distinct signals corresponding to its aliphatic and aromatic protons.
Aliphatic Environment: The two protons on the methylene (B1212753) bridge (C1) of the dihydroisobenzofuran ring are chemically equivalent and are expected to produce a single signal, a singlet, typically in the range of 5.0-5.5 ppm. This signal integrates to two protons.
Aromatic Environment: The aromatic region of the spectrum would be considerably more complex. It would contain signals for the single proton on the fused benzene (B151609) ring (at C6) and the fifteen protons distributed across the three phenyl substituents at positions C4, C5, and C7. These protons would likely appear as a series of overlapping multiplets in the downfield region, typically between 7.0 and 8.0 ppm.
Specific, experimentally-derived ¹H NMR data for this compound, including precise chemical shifts and coupling constants, are not available in the referenced literature. A hypothetical data table is presented below for illustrative purposes.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1 (CH₂) | ~5.2 | s (singlet) | 2H |
| H-6 | ~7.2 | s (singlet) | 1H |
| Aromatic H's (3 x C₆H₅) | ~7.3 - 7.8 | m (multiplet) | 15H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.
Aliphatic Carbons: The methylene carbon (C1) of the dihydroisobenzofuran ring is expected to show a signal in the aliphatic region of the spectrum, typically around 70-80 ppm.
Aromatic Carbons: The spectrum would display numerous signals in the aromatic region (typically 110-160 ppm) corresponding to the carbons of the isobenzofuran (B1246724) core and the three phenyl rings. This includes both protonated and quaternary carbons. The signals for the quaternary carbons (e.g., C3a, C4, C5, C7, C7a, and the ipso-carbons of the phenyl rings) are typically weaker in intensity.
Detailed experimental ¹³C NMR data for this compound is not available in the searched scientific literature. A table of predicted shifts based on typical values for similar structures is provided for context.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (CH₂) | ~75 |
| Aromatic C-H | ~125 - 130 |
| Aromatic Quaternary C | ~135 - 150 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Through-Space Correlations
While ¹H and ¹³C NMR provide fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, COSY would be used to confirm correlations between coupled protons within the individual phenyl rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons by linking the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons. For instance, it could show a correlation from the aliphatic H-1 protons to the quaternary carbons C3a and C7a, confirming the structure of the dihydroisobenzofuran core.
Methodologies for Absolute Stereochemistry Determination via NMR
If this compound were to contain a stereocenter, for example through substitution at the C1 position, determining its absolute stereochemistry would be necessary. NMR offers several methods to achieve this, often by creating diastereomers with a chiral derivatizing agent (CDA).
One of the most common approaches is the Mosher's method. This involves reacting the chiral molecule (if it contains a suitable functional group like an alcohol) with the (R)- and (S)- enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The ¹H NMR signals of the protons near the newly formed chiral center will experience different shielding or deshielding effects from the phenyl ring of the MTPA reagent in the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR) for these protons, the absolute configuration of the original stereocenter can be determined. While the parent this compound is achiral, this methodology is fundamental for chiral derivatives.
Mass Spectrometry (MS) for Precise Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of a compound from its measured mass. For this compound, the expected molecular formula is C₂₆H₂₀O.
HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. By comparing the experimentally measured accurate mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with the calculated theoretical mass for C₂₆H₂₀O, the elemental composition can be unequivocally confirmed.
Specific HRMS data for this compound was not found in the available literature. The theoretical exact mass is provided below.
Data Table: Theoretical Mass for Elemental Composition Verification
| Molecular Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| C₂₆H₂₀O | [M]⁺ | 348.15142 |
| C₂₆H₂₁O | [M+H]⁺ | 349.15923 |
Liquid Chromatography-Mass Spectrometry (LCMS) for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LCMS) stands as a cornerstone technique for verifying the purity of synthesized compounds and analyzing complex mixtures. For this compound, LCMS analysis is crucial to confirm the successful synthesis and to identify any potential byproducts or impurities.
In a typical LCMS experiment, a solution of the compound is injected into a high-performance liquid chromatography (HPLC) system. The sample travels through a column packed with a stationary phase, and the separation of components is achieved based on their differential partitioning between the stationary phase and a mobile phase. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is determined.
Hypothetical LCMS Data Table for this compound
| Parameter | Value |
| Retention Time (t_R) | To be determined |
| Molecular Formula | C₂₆H₂₀O |
| Calculated Monoisotopic Mass | 348.1514 g/mol |
| Observed [M+H]⁺ | To be determined |
| Major Fragment Ions | To be determined |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint."
For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features. These include the C-H stretching vibrations of the aromatic phenyl rings and the dihydroisobenzofuran core, the C=C stretching vibrations within the aromatic rings, and the C-O-C stretching of the ether linkage in the furan (B31954) ring. The absence of certain bands, such as a strong carbonyl (C=O) absorption, would confirm the dihydro structure rather than an oxidized isobenzofuranone derivative. A study on a related 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) showed characteristic IR peaks for aromatic C-H stretching (ν 3013 cm⁻¹), C=C stretching (ν 1699, 1479 cm⁻¹), and C-O-C stretching (ν 1038 cm⁻¹) nih.gov.
Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Phenyl Rings | 3100 - 3000 |
| C-H Stretch (Aliphatic) | CH₂ in dihydrofuran ring | 3000 - 2850 |
| C=C Stretch (Aromatic) | Phenyl Rings | 1600 - 1450 |
| C-O-C Stretch (Ether) | Dihydrofuran Ring | 1260 - 1000 |
X-ray Crystallography for Single Crystal Structural Determination
To perform this analysis, a suitable single crystal of the compound is grown and then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
Elucidation of Molecular Conformation, Bond Lengths, and Bond Angles
Furthermore, precise measurements of all bond lengths and bond angles would be obtained. For example, the C-C bond lengths within the phenyl rings would be expected to be in the typical aromatic range (around 1.39 Å), while the C-O and C-C bond lengths in the dihydrofuran ring would reflect their single-bond character. The bond angles around the sp³ hybridized carbon atoms of the dihydrofuran ring would be approximately tetrahedral. While specific crystallographic data for this compound is not publicly available, a related structure, 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, has been characterized by X-ray diffraction, confirming its molecular structure and providing detailed bond length and angle information researchgate.net.
Hypothetical Bond Length and Angle Data Table
| Bond/Angle | Expected Value |
| C-C (Phenyl) | ~ 1.39 Å |
| C-O (Dihydrofuran) | ~ 1.43 Å |
| C-C (Dihydrofuran) | ~ 1.54 Å |
| ∠(C-O-C) (Dihydrofuran) | ~ 109.5° |
| ∠(C-C-C) (Phenyl) | ~ 120° |
Confirmation of Regiochemical and Stereochemical Outcomes
X-ray crystallography provides unambiguous proof of the regiochemistry of a molecule. In the case of this compound, the analysis would definitively confirm the attachment of the three phenyl groups at positions 4, 5, and 7 of the dihydroisobenzofuran scaffold, ruling out any other possible isomers that might have formed during the synthesis.
Moreover, if any stereocenters are present in the molecule, X-ray crystallography can determine the relative and, in many cases, the absolute stereochemistry. For this compound, while the core structure as named does not inherently possess stereocenters, any chiral derivatives or specific crystalline packing arrangements could be elucidated. This is crucial for understanding the molecule's three-dimensional structure and its potential interactions with other chiral molecules.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. scirp.orgnih.gov It is instrumental in predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.
Elucidation of Electronic Structure and Frontier Molecular Orbitals
A primary application of DFT is the characterization of a molecule's electronic landscape. This involves calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. scirp.orgresearchgate.netbhu.ac.in For 4,5,7-Triphenyl-1,3-dihydroisobenzofuran, such a study would reveal how the triphenyl substitutions influence the electron distribution across the dihydroisobenzofuran core and predict its potential as an electron donor or acceptor.
Theoretical Investigations of Reaction Mechanisms and Transition States
DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of activation energies. researchgate.net By applying this to this compound, researchers could theoretically predict its reactivity with various reagents, understand the step-by-step mechanism of its synthesis or degradation, and explore potential reaction pathways that would be challenging to observe experimentally.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts)
DFT can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, used within a DFT framework, is widely employed for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.govmdpi.com Comparing these theoretical shifts with experimental data serves as a crucial method for confirming molecular structures. nih.govmdpi.com For a complex molecule like this compound, theoretical NMR predictions would be invaluable for assigning the correct signals to the numerous protons and carbons, especially in the crowded aromatic regions of the phenyl rings.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
MD simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.gov This technique allows for the exploration of the conformational landscape of flexible molecules over time. A simulation of this compound would illustrate the rotational freedom of the three phenyl groups and the puckering of the dihydroisobenzofuran ring, identifying the most stable, low-energy conformations and the transitions between them. It would also be instrumental in studying how the molecule interacts with solvents or potential biological targets. nih.gov
Computational Stereochemistry and Chiroptical Property Prediction
For chiral molecules, computational methods can predict chiroptical properties, such as Electronic Circular Dichroism (ECD) spectra. These predictions are vital for determining the absolute configuration of stereoisomers when experimental data is ambiguous or difficult to obtain. researchgate.net If this compound were synthesized in a chiral form, comparing its experimental ECD spectrum with DFT-calculated spectra for different stereoisomers would allow for an unambiguous assignment of its three-dimensional structure.
While the framework for a comprehensive computational study of this compound is well-defined by these established theoretical methods, the execution of such a study and the publication of its results have yet to be reported in the accessible scientific literature.
In Silico Modeling of Molecular Recognition and Binding
Computational and theoretical chemistry provide powerful tools for investigating the molecular recognition and binding properties of complex organic molecules. While specific in silico studies on this compound are not extensively documented in current literature, the structural motifs of this compound—namely the phthalan (1,3-dihydroisobenzofuran) core and the multiple phenyl substituents—allow for informed predictions about its potential interactions with various molecular hosts and biological targets.
Theoretical investigations into related dihydroisobenzofuran derivatives have demonstrated the utility of computational methods, such as Density Functional Theory (DFT), in elucidating their electronic structures and reactivity. researchgate.net Such studies provide foundational knowledge for understanding how these molecules might engage in non-covalent interactions, which are the cornerstone of molecular recognition. For instance, the triphenyl substitution pattern is expected to facilitate significant π-π stacking and van der Waals interactions, which are crucial for the formation of host-guest complexes. nih.gov
Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a small molecule to a larger target, such as a protein or enzyme. researchgate.netnih.gov In the case of this compound, docking simulations could be employed to screen for potential biological targets. These simulations would model the insertion of the molecule into the binding site of a receptor, calculating a scoring function to estimate the binding affinity. This approach has been successfully applied to other isobenzofuran (B1246724) derivatives to predict their interactions with biological enzymes. nih.gov
The insights from these simulations are often presented in terms of binding energy and the specific interactions formed. For example, studies on analogous heterocyclic compounds detail interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues of target proteins. nih.govajol.info While speculative for this compound, such interactions would be anticipated in its binding profiles.
To illustrate the type of data generated from such computational studies, the following table presents hypothetical molecular docking results for this compound with a generic protein receptor active site. This data is for illustrative purposes only and is based on typical values seen for similar compounds.
| Parameter | Value | Significance |
| Binding Energy (kcal/mol) | -8.5 | Indicates a strong theoretical binding affinity. |
| Interacting Residues | TYR, PHE, LEU, VAL | Suggests a combination of aromatic and aliphatic amino acids in the binding pocket. |
| Interaction Types | π-π Stacking, Hydrophobic | Highlights the dominant non-covalent forces in the binding interaction. |
| RMSD (Å) | 1.2 | A low value suggests a stable binding pose within the active site. |
This table is a hypothetical representation and does not reflect experimental results.
Furthermore, the principles of host-guest chemistry can be explored through computational models. researchgate.netresearchgate.net The triphenyl groups of this compound create a defined three-dimensional architecture that could act as a host for smaller guest molecules. Computational methods can model the thermodynamics of complex formation, providing insights into the selectivity and stability of such host-guest systems. nih.gov Studies on triphenylamine-based covalent frameworks have shown that carbonyl and hydrogen functionalities within pores can create preferential adsorption sites for guest molecules, a principle that could be extrapolated to the oxygen-containing isobenzofuran core. nih.gov
Advanced Applications and Future Research Directions
Role as Synthetic Intermediates in Complex Organic Synthesis
The 1,3-dihydroisobenzofuran core is a valuable heterocyclic building block in organic synthesis. lookchem.comsigmaaldrich.com Many derivatives serve as crucial intermediates in the creation of more complex molecules.
Precursors for the Synthesis of Pharmacologically Relevant Scaffolds and Analogs (e.g., Citalopram intermediates)
Substituted 1,3-dihydroisobenzofurans are recognized as important structural motifs in a variety of pharmacologically active compounds. lookchem.com A prominent example is 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934), a key intermediate in the synthesis of the widely-used antidepressant drug, Citalopram. nih.gov Research has focused on synthesizing analogs of this structure to create novel compounds, such as various triazole-thiones, and to screen them for potential antimicrobial activities. nih.gov However, no literature currently links 4,5,7-Triphenyl-1,3-dihydroisobenzofuran to the synthesis of Citalopram or other specific pharmacologically relevant scaffolds.
Building Blocks for Diverse Heterocyclic Systems and Molecular Probes
Heterocyclic compounds are foundational to medicinal chemistry and materials science. sigmaaldrich.comossila.com The 1,3-dihydroisobenzofuran ring system can be modified to produce a wide array of other heterocyclic structures. nih.gov For instance, derivatives have been used to synthesize novel triazole systems to explore their biological properties. nih.gov While this demonstrates the versatility of the isobenzofuran (B1246724) scaffold, there are no specific examples in published research where this compound is used as a building block for diverse heterocyclic systems or as a molecular probe.
Contributions to Advanced Materials Science and Engineering
The development of high-performance materials often involves the incorporation of unique molecular structures to achieve desired properties. While various aromatic and heterocyclic compounds are explored for this purpose, this compound has not been cited in this context.
Incorporation into High-Performance Polymeric Materials for Specific Functional Applications (e.g., low dielectric constant polyimides)
Polyimides are a class of high-performance polymers known for their thermal stability and mechanical strength. researchgate.net A significant area of research is the development of polyimides with low dielectric constants for applications in microelectronics. researchgate.netnasa.govmdpi.com This is often achieved by introducing bulky, fluorine-containing, or alicyclic groups into the polymer backbone to increase free volume and reduce intermolecular interactions. While structures containing triphenyl groups have been investigated in some polymer systems to enhance certain properties, there is no available research detailing the synthesis or incorporation of this compound into low dielectric constant polyimides or other high-performance polymers.
Design and Synthesis of Functional Materials with Tailored Properties for Optoelectronic and Electronic Applications
The design of functional materials for optoelectronics relies on molecules with specific electronic and photophysical properties. nih.gov π-conjugated systems and various heterocyclic structures are often synthesized and evaluated for these applications. nih.gov A search of the relevant literature did not yield any studies on the synthesis or characterization of this compound for optoelectronic or electronic applications. Its potential in this area remains unexplored.
Investigation of Biological Activity Mechanisms at the Molecular and Cellular Level
Many heterocyclic compounds are screened for various biological activities. researchgate.netnih.govmdpi.commdpi.com The 1,3-dihydroisobenzofuran scaffold is present in some biologically active molecules. researchgate.net However, there are no published in vitro or in vivo studies investigating the biological activity of this compound. Consequently, no data exists on its mechanisms of action at the molecular or cellular level.
Receptor Binding and Enzyme Inhibition Studies (in vitro, non-clinical)
Recent studies have highlighted the ability of isobenzofuran derivatives to interact with specific receptors and inhibit enzyme activity. For instance, a series of novel isobenzofuran-1(3H)-one derivatives were synthesized and evaluated for their ability to inhibit serotonin (B10506) reuptake. nih.gov Several of these compounds demonstrated significant inhibitory effects. nih.gov This suggests that the isobenzofuranone core can serve as a scaffold for developing agents that modulate neurotransmitter systems.
In another significant study, fluorescent derivatives of N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] were developed as high-affinity probes for sigma (σ) receptors, which are implicated in various neurological disorders and cancers. nih.gov These compounds exhibited nanomolar affinity for σ receptors, underscoring the potential of the isobenzofuran scaffold in designing selective ligands for complex biological targets. nih.gov The binding affinity of these derivatives is influenced by the nature of the fluorescent tag attached. nih.gov
Molecular Docking and Ligand-Target Interaction Analysis
To understand the molecular basis of their biological activity, computational molecular docking studies have been employed to predict the binding modes of isobenzofuran derivatives with their target proteins. For the fluorescent spiro[isobenzofuran-piperidine] derivatives, docking simulations predicted efficient binding to both σ1 and σ2 receptors. nih.gov The key interactions identified included an ionic interaction between the charged nitrogen atom of the piperidine (B6355638) ring and specific acidic residues in the receptor (E172 in σ1 and D29 in σ2), a cation-π interaction with aromatic residues (F107 in σ1 and Y147 in σ2), and several hydrophobic interactions. nih.gov These computational findings were consistent with the experimentally determined binding affinities. nih.gov
Structure-Activity Relationship (SAR) Derivations for Specific Biological Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the isobenzofuran-1(3H)-one derivatives targeting serotonin reuptake, specific structural modifications were found to be critical for activity. nih.gov The nature and position of substituents on the isobenzofuranone ring system significantly influenced their inhibitory potency. nih.gov
Similarly, in the development of fluorescent probes for sigma receptors, the SAR was explored by functionalizing the indole (B1671886) derivatives of N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] with different fluorescent tags. nih.gov The study revealed that the choice of the fluorophore and its point of attachment were key determinants of both the affinity and selectivity for the σ receptor subtypes. nih.gov For example, the insertion of a 4-DMAP fluorophore was found to either retain or slightly improve the affinity for the σ2 receptor in siramesine-like ligands. nih.gov
Emerging Research Areas and Unexplored Potential of this compound
The diverse biological activities observed for various isobenzofuran derivatives suggest that this scaffold holds significant, largely untapped potential for the development of novel therapeutic agents. The ability of these compounds to interact with a range of biological targets, from neurotransmitter transporters to sigma receptors, indicates a broad pharmacological profile that warrants further exploration.
Future research could focus on several promising avenues:
Expansion of Target Space: Systematically screening this compound and its analogs against a wider array of biological targets, including other G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in various diseases.
Neurological and Psychiatric Disorders: Given the demonstrated activity at serotonin transporters and sigma receptors, further investigation into the potential of isobenzofuran derivatives for treating depression, anxiety, neurodegenerative diseases, and other CNS disorders is highly justified.
Oncology: The interaction with sigma receptors, which are overexpressed in many tumor types, suggests a potential role for isobenzofuran-based compounds in cancer diagnostics and therapy.
Infectious Diseases: A more in-depth exploration of the antimicrobial properties of this chemical class, including studies to elucidate their specific mechanisms of action against various pathogens, could lead to the development of new anti-infective agents.
Advanced Drug Delivery Systems: The unique photophysical properties of fluorescent isobenzofuran derivatives could be harnessed for the development of targeted drug delivery systems and diagnostic tools.
Q & A
Q. What are the common synthetic strategies for 4,5,7-Triphenyl-1,3-dihydroisobenzofuran?
The compound can be synthesized via regioselective annulation of alkadiynylic carbonates with functionalized alkynes under mild conditions, preserving sensitive groups like sulfonamides and alcohols . Alternatively, cobalt-catalyzed systems in toluene with potassium tert-butoxide as a base enable efficient one-pot reactions between phthaloyl alcohol and acetophenone derivatives, achieving yields up to 88% . Characterization typically involves NMR and NMR to confirm regiochemistry and substituent positions .
Q. How is X-ray crystallography applied to resolve structural ambiguities in dihydroisobenzofuran derivatives?
Single-crystal X-ray diffraction (XRD) is critical for confirming unexpected products, such as those formed during Grignard additions. For example, XRD revealed directional CH-π interactions and Br⋯Br contacts in hexasubstituted dihydrofuran analogs, resolving steric and electronic effects influencing molecular packing . Crystallographic data (e.g., CCDC 1828960) are often deposited in repositories like IUCrData for validation .
Advanced Research Questions
Q. Why do Grignard reactions with 1,3-indanedione derivatives yield unexpected dihydroisobenzofuran products instead of diols?
Mechanistic studies suggest sequential Grignard addition, retro-aldol cleavage, and acid-mediated cyclization pathways. Steric hindrance from bulky aryl groups (e.g., biphenyl) at adjacent positions destabilizes diol intermediates, favoring ring closure via triarylmethyl carbocation formation . Reaction monitoring via NMR and HPLC-MS is advised to detect intermediates and optimize stoichiometry .
Q. How do heterogeneous and homogeneous copper catalysts influence the oxidation of 1,3-dihydroisobenzofuran derivatives?
Homogeneous CuCl in acetonitrile under ultrasound generates t-BuO· radicals for allylic oxidation but suffers from low yields (21%) due to overoxidation. Heterogeneous Cu(I) coordination polymers (e.g., [CuI(aas-TPB)]) improve chemoselectivity (yields 64–88%) via spatial confinement, restricting oxidation to a single site . Catalyst design must balance channel size (for reactant diffusion) and anion mobility (e.g., I vs. Cl) .
Q. What strategies enhance stereoselectivity in dihydroisobenzofuran-containing chiral crown ethers?
Supramolecular catalysis using chiral ammonium salts enables enantioselective α-C(sp)-H activation via light-induced 1,5-hydrogen transfer. Despite moderate enantiomeric excess (15%), this approach highlights the role of non-covalent interactions (e.g., hydrogen bonding) in stereocontrol . Further optimization of chiral templates and reaction conditions (e.g., solvent polarity) is recommended .
Methodological Considerations
Q. How can researchers reconcile contradictory data in reaction pathways involving dihydroisobenzofuran derivatives?
Discrepancies often arise from divergent reaction conditions (e.g., solvent, temperature, catalyst loading). For example, Grignard reactions with 1,3-indanedione may yield diols or dihydroisobenzofurans depending on steric bulk and acid work-up protocols . Cross-validation using DFT calculations, isotopic labeling, and in situ IR spectroscopy can clarify competing pathways .
Q. What analytical techniques are essential for characterizing substituted dihydroisobenzofurans?
Beyond NMR and XRD, mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Differential Scanning Calorimetry (DSC) assesses thermal stability, while HPLC purity checks are critical for biologically active derivatives . For oxidation studies, EPR spectroscopy detects radical intermediates in Cu-catalyzed systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
